molecular formula C8H7BrF3N B12981924 3-Bromo-5-(2,2,2-trifluoroethyl)aniline

3-Bromo-5-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12981924
M. Wt: 254.05 g/mol
InChI Key: YCOPMWCNHWMHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a trifluoroethyl group at the 5-position. This compound is known for its unique chemical properties due to the presence of both bromine and trifluoroethyl groups, which make it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)aniline typically involves the bromination of 5-(2,2,2-trifluoroethyl)aniline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as nitration, reduction, and bromination, followed by purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the bromine and trifluoroethyl groups on the aniline ring. This unique structure imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-6-1-5(2-7(13)3-6)4-8(10,11)12/h1-3H,4,13H2

InChI Key

YCOPMWCNHWMHGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Br)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.